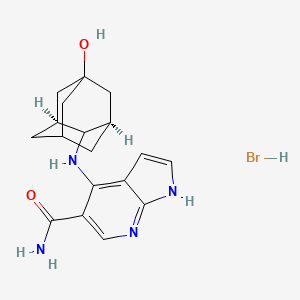

Peficitinib hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1353219-05-2 |

|---|---|

Molecular Formula |

C18H23BrN4O2 |

Molecular Weight |

407.3 g/mol |

IUPAC Name |

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide |

InChI |

InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?; |

InChI Key |

ZUVPMAPXNYGJQC-OGTXJUTESA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Br |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Peficitinib hydrobromide |

Origin of Product |

United States |

Foundational & Exploratory

Peficitinib Hydrobromide: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (B612040) hydrobromide, marketed under the trade name Smyraf®, is an orally administered Janus kinase (JAK) inhibitor developed by Astellas Pharma Inc.[1]. It has received approval in Japan for the treatment of rheumatoid arthritis (RA), particularly for patients who have shown an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs)[1][2]. This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and clinical evaluation of peficitinib hydrobromide, with a focus on the scientific data and experimental methodologies that have defined its development.

Discovery and Rationale: Targeting the JAK-STAT Pathway

The discovery of peficitinib was rooted in the growing understanding of the central role of the Janus kinase (JAK) family of enzymes in the pathogenesis of autoimmune diseases like rheumatoid arthritis[3]. The JAK-STAT signaling pathway is a critical cascade for numerous cytokines and growth factors that drive the inflammatory processes characteristic of RA[4][5]. By inhibiting JAKs, the downstream signaling of these pro-inflammatory cytokines can be effectively dampened.

Peficitinib was identified as a potent pan-JAK inhibitor, demonstrating activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[6]. This broad inhibition profile allows for the interruption of signaling by a wide array of cytokines involved in the inflammatory and immune responses of RA[1][4]. The therapeutic hypothesis was that by blocking this central pathway, peficitinib could reduce inflammation, alleviate symptoms, and potentially slow the progression of joint damage in RA patients[5][7].

Mechanism of Action: A Pan-JAK Inhibitor

Peficitinib exerts its therapeutic effect by inhibiting the family of Janus kinase enzymes[6]. The binding of cytokines to their receptors on the cell surface triggers the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation and immune cell function[5].

Peficitinib competitively binds to the ATP-binding site of JAKs, preventing their phosphorylation and subsequent activation of the downstream signaling cascade[5][6]. This leads to a reduction in the production of pro-inflammatory mediators[5]. The inhibitory activity of peficitinib against the different JAK isoforms has been quantified in vitro, with a moderate selectivity for JAK3[8].

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Chemical Synthesis of Peficitinib Hydrobromide

The synthesis of peficitinib hydrobromide is a multi-step process. A seven-step linear synthetic sequence has been described, commencing with 4-chloro-7-azaindole[9].

Key Synthetic Steps:

-

Protection: The synthesis begins with the N-protection of 4-chloro-7-azaindole (B22810) using triisopropylsilyl chloride (TIPSCl)[9].

-

Directed Lithiation and Esterification: The TIPS group directs lithiation to the C-5 position. Quenching with ethyl chloroformate yields the C-5-substituted ethyl ester[9].

-

Deprotection: The TIPS group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF)[9].

-

Amide Formation: The ethyl ester is hydrolyzed, and subsequent treatment with 1,1'-carbonyldiimidazole (B1668759) (CDI) and aqueous ammonium (B1175870) hydroxide (B78521) provides the corresponding amide[9].

-

Preparation of the Adamantane Moiety: A diastereomeric mixture of 4-aminoadamantan-1-ol (B3038116) is protected with benzyl (B1604629) chloroformate, and the desired trans isomer is separated chromatographically. The protecting group is then removed by hydrogenation[9].

-

Coupling: The prepared trans-4-aminoadamantan-1-ol (B1440121) is coupled with the 4-chloropyridine (B1293800) derivative at a high temperature (200 °C) to furnish the peficitinib free base[9].

-

Salt Formation: The peficitinib free base is converted to the hydrobromide salt, which facilitates its isolation in a crystalline form[9].

Overall Synthesis Workflow

Caption: A simplified workflow of the chemical synthesis of Peficitinib Hydrobromide.

Quantitative Data Summary

In Vitro Inhibitory Activity

| Target Enzyme | IC50 (nmol/L) |

| JAK1 | 3.9[6][10] |

| JAK2 | 5.0[6][10] |

| JAK3 | 0.71[6][11] |

| TYK2 | 4.8[6][10] |

Table 1: In vitro inhibitory activity of Peficitinib against Janus kinase enzymes.[6][10][11]

Clinical Efficacy in Rheumatoid Arthritis (Phase III Trials)

| Treatment Group | ACR20 Response Rate (%) |

| Peficitinib 100 mg once daily | Up to 75%[7] |

| Peficitinib 150 mg once daily | Up to 75%[7] |

| Placebo | Significantly lower than peficitinib groups[7] |

Table 2: American College of Rheumatology 20% (ACR20) response rates in Phase III clinical trials in Asian patients with RA.[7]

Experimental Protocols

In Vitro JAK Enzyme Inhibition Assay

A detailed protocol for determining the in vitro inhibitory activity of peficitinib against JAK enzymes would typically involve a biochemical assay. While the specific proprietary details of the assays used by Astellas are not fully public, a representative methodology is as follows:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.

-

Compound Preparation: Peficitinib is serially diluted to a range of concentrations.

-

Assay Reaction: The JAK enzyme, peptide substrate, and ATP are incubated with the various concentrations of peficitinib.

-

Detection: The phosphorylation of the peptide substrate is quantified, typically using a method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a radiometric assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Clinical Trial Protocol (Phase III - Representative)

The Phase III clinical trials for peficitinib were randomized, double-blind, placebo-controlled studies. A general outline of the protocol is as follows:

-

Patient Population: Adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response to conventional DMARDs[7].

-

Study Design: Patients are randomized to receive once-daily oral doses of peficitinib (e.g., 100 mg or 150 mg) or a placebo for a specified period (e.g., 12 or 52 weeks)[7][12].

-

Primary Endpoint: The primary efficacy endpoint is typically the American College of Rheumatology 20% (ACR20) response rate at a specific time point (e.g., week 12)[12].

-

Secondary Endpoints: These may include higher ACR response rates (ACR50, ACR70), changes in the Disease Activity Score 28 (DAS28), and radiographic assessment of joint damage[7][12].

-

Safety Monitoring: Patients are monitored for treatment-emergent adverse events (TEAEs), with a particular focus on infections, including herpes zoster, and other known risks associated with JAK inhibitors[7][13].

Safety and Tolerability

In clinical trials, peficitinib was generally well-tolerated. The incidence of treatment-emergent adverse events was similar between peficitinib and placebo groups in some studies[7]. However, a higher incidence of serious infections and herpes zoster-related disease was observed with peficitinib compared to placebo, which is a known class effect of JAK inhibitors[2][7]. No dose-dependency was observed for these serious adverse events in the pivotal trials[7].

Conclusion

Peficitinib hydrobromide is a significant addition to the therapeutic armamentarium for rheumatoid arthritis. Its discovery as a pan-JAK inhibitor and subsequent development have been guided by a strong scientific rationale. The chemical synthesis is well-defined, and clinical trials have demonstrated its efficacy in a specific patient population[2]. As with other JAK inhibitors, ongoing monitoring is crucial to fully characterize its long-term safety profile. This technical overview provides a foundational understanding for researchers and clinicians involved in the ongoing development and application of targeted therapies for autoimmune diseases.

References

- 1. What is Peficitinib Hydrobromide used for? [synapse.patsnap.com]

- 2. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Seven steps to synthesize Peficitinib hydrobromide_Chemicalbook [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. ard.bmj.com [ard.bmj.com]

- 13. Efficacy and safety of peficitinib in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Peficitinib from 4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis of Peficitinib (B612040), a Janus kinase (JAK) inhibitor, commencing from the key starting material, 4-chloro-7-azaindole. It includes detailed experimental methodologies, quantitative data, and visualizations of the synthetic pathway and its underlying mechanism of action.

Introduction: Peficitinib and its Mechanism of Action

Peficitinib (ASP015K) is an orally bioavailable Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis (RA) in Japan and Korea.[1][2] It functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, which are crucial enzymes in cytokine signaling pathways implicated in the inflammatory processes of autoimmune diseases.[3][4] Peficitinib modulates the JAK-STAT signaling pathway, a critical cascade that transduces signals from cytokine receptors to the nucleus, thereby regulating genes involved in inflammation and immunity.[5][6] By inhibiting JAKs, Peficitinib effectively dampens the overactive immune response characteristic of rheumatoid arthritis.[1][7]

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[8][9] The process begins when a cytokine binds to its cell-surface receptor, leading to the activation of receptor-associated JAKs.[3] These activated JAKs then phosphorylate STAT proteins.[5] The phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to specific DNA sequences to modulate the transcription of target genes, many of which are pro-inflammatory.[9][10] Peficitinib exerts its therapeutic effect by inhibiting the JAK enzymes, thus blocking this entire cascade.[5]

References

- 1. Seven steps to synthesize Peficitinib hydrobromide_Chemicalbook [chemicalbook.com]

- 2. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peficitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. What is Peficitinib Hydrobromide used for? [synapse.patsnap.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. cusabio.com [cusabio.com]

- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Peficitinib Hydrobromide: A Deep Dive into its Mechanism of Action via the JAK-STAT Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (B612040) hydrobromide, an orally administered Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, particularly rheumatoid arthritis.[1] Its efficacy stems from its potent modulation of the JAK-STAT signaling pathway, a critical communication cascade for numerous cytokines and growth factors integral to inflammation and immune responses. This technical guide provides a comprehensive exploration of peficitinib's mechanism of action, detailing its interaction with the JAK-STAT pathway, presenting key quantitative data, outlining detailed experimental methodologies, and offering visual representations of the core molecular mechanisms.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade that transduces extracellular signals from a multitude of cytokines and growth factors into the transcriptional regulation of target genes. This pathway is pivotal in mediating immune cell development, activation, and function. The signaling process is initiated when a cytokine binds to its cognate receptor on the cell surface, leading to the activation of receptor-associated Janus kinases.[2]

Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, which induces their dimerization and translocation to the nucleus.[2] Once in the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in inflammatory responses.[2]

Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the JAK family.[3][4] By binding to the ATP-binding site of JAKs, peficitinib competitively inhibits their kinase activity. This action prevents the phosphorylation and subsequent activation of STAT proteins, effectively blocking the downstream signaling cascade.[5] The blockade of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators, ultimately dampening the inflammatory response characteristic of autoimmune diseases.

Quantitative Data Summary

Peficitinib exhibits potent inhibitory activity against all four members of the JAK family. The following tables summarize the key quantitative data from various in vitro studies, providing insights into its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Peficitinib Against JAK Family Kinases

| Target | IC50 (nM) |

| JAK1 | 3.9[4][5][6][7] |

| JAK2 | 5.0[5][6][7] |

| JAK3 | 0.7[6][7][8] |

| TYK2 | 4.8[5][6][7] |

Data represents the concentration of peficitinib required to inhibit 50% of the enzymatic activity of the purified kinase in a cell-free assay.

Table 2: Cellular Inhibitory Activity of Peficitinib

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 | 127[5][6] |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 | 124[6] |

| T-cell Proliferation | Rat Splenocytes | IL-2 | Proliferation | 10[7] |

These assays measure the functional consequences of JAK inhibition within a cellular context.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the core concepts, the following diagrams have been generated using Graphviz (DOT language).

Caption: Peficitinib's inhibition of the JAK-STAT signaling pathway.

Caption: Workflow for a biochemical JAK kinase inhibition assay.

Caption: Workflow for a cellular STAT phosphorylation assay by flow cytometry.

Experimental Protocols

Biochemical JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against purified JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Suitable peptide substrate (e.g., IRS1-tide)

-

Adenosine triphosphate (ATP)

-

Peficitinib hydrobromide

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of peficitinib in the kinase assay buffer.

-

In a 96-well plate, add the peficitinib dilutions to the appropriate wells. Include wells for a positive control (enzyme activity without inhibitor) and a negative control (no enzyme).

-

Add the diluted JAK enzyme to all wells except the negative control.

-

Prepare a master mix of the kinase substrate and ATP in the kinase assay buffer.

-

Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.

-

Incubate the plate at 30°C for 45 minutes.[9]

-

Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each peficitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay by Flow Cytometry

Objective: To measure the ability of peficitinib to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

-

Isolated peripheral blood mononuclear cells (PBMCs) or whole blood

-

Peficitinib hydrobromide

-

Cytokine for stimulation (e.g., recombinant human IL-2 or IL-6)

-

Fixation buffer (e.g., BD Cytofix™)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.[7]

-

Pre-incubation: Resuspend PBMCs in a suitable cell culture medium and pre-incubate with varying concentrations of peficitinib or vehicle control for 30 minutes at 37°C.[7]

-

Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for 15-30 minutes at 37°C.[7]

-

Fixation: Stop the stimulation by adding a fixation buffer and incubate for 10 minutes at 37°C.[7]

-

Permeabilization: Wash the cells and then permeabilize by adding a permeabilization buffer and incubating for 30 minutes on ice.[7]

-

Staining: Wash the cells and stain with a fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at 4°C in the dark.[7]

-

Analysis: Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry. Determine the median fluorescence intensity (MFI) of the pSTAT signal.

-

Data Interpretation: Calculate the percentage of inhibition of STAT phosphorylation for each peficitinib concentration relative to the vehicle control.

Downstream Consequences of Peficitinib-Mediated JAK-STAT Inhibition

The inhibition of the JAK-STAT pathway by peficitinib has significant downstream consequences on the inflammatory milieu. By blocking this central signaling hub, peficitinib modulates the expression of a wide array of genes involved in inflammation and immune cell function.

Inhibition of Pro-inflammatory Cytokine and Chemokine Production: Studies have demonstrated that peficitinib effectively suppresses the production of key inflammatory mediators. In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), peficitinib has been shown to suppress the secretion of monocyte chemoattractant protein-1 (MCP-1/CCL2), a potent chemokine responsible for recruiting monocytes to sites of inflammation.[4] Furthermore, in vitro studies with peripheral blood mononuclear cells have shown that peficitinib can suppress the production of various cytokines, including IL-4, IL-13, IFN-γ, and TNF-α, in a dose-dependent manner following T-cell receptor stimulation.[10]

Modulation of Immune Cell Activity: Peficitinib also exerts its effects by modulating the activity of various immune cells. It has been shown to inhibit IL-2-induced T-cell proliferation in a concentration-dependent manner.[6] This is a critical effect, as T-cells play a central role in the adaptive immune response and the pathogenesis of autoimmune diseases. The inhibition of T-cell proliferation is a direct consequence of blocking the IL-2 signaling pathway, which is heavily reliant on JAK1 and JAK3.

Conclusion

Peficitinib hydrobromide is a potent, orally available pan-JAK inhibitor that exerts its therapeutic effect by directly targeting the JAK-STAT signaling pathway. Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators and the modulation of immune cell function, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis and other autoimmune conditions. The quantitative data on its inhibitory activity, coupled with a clear understanding of its mechanism of action and downstream effects, provide a strong rationale for its use in the treatment of these debilitating diseases.

References

- 1. ard.bmj.com [ard.bmj.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vitro pharmacological effects of peficitinib on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pan-JAK inhibition profile of Peficitinib hydrobromide

An In-Depth Technical Guide to the Pan-JAK Inhibition Profile of Peficitinib (B612040) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrobromide (formerly ASP015K) is an orally bioavailable small molecule that functions as an inhibitor of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1][2] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a critical role in transducing signals for numerous cytokines and growth factors involved in hematopoiesis, immune response, and inflammation.[3][4] By modulating these signaling pathways, JAK inhibitors have emerged as a significant class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) for autoimmune diseases such as rheumatoid arthritis.[3][5] Peficitinib is characterized as a pan-JAK inhibitor, demonstrating potent, ATP-competitive inhibition across all four members of the JAK family.[5][6] This guide provides a comprehensive technical overview of its inhibition profile, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

Peficitinib exerts its immunomodulatory effects by targeting the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway.[5][7] This pathway is central to the function of Type I and Type II cytokine receptors, which lack intrinsic kinase activity.[3]

The signaling cascade is initiated when a cytokine binds to its cell surface receptor, bringing the associated JAKs into close proximity.[4] This allows for the trans-phosphorylation and activation of the JAKs.[3] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[8] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[3][4][7]

Peficitinib competitively binds to the ATP-binding site of the JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[5] This blockade effectively downregulates the expression of inflammatory genes, thereby mitigating the immune response.[7]

Caption: Peficitinib inhibits JAKs, blocking STAT phosphorylation and nuclear translocation.

In Vitro Pan-JAK Inhibition Profile

Peficitinib demonstrates potent inhibitory activity against all four members of the JAK family in enzymatic assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency. While it inhibits all isoforms, it shows moderate selectivity for JAK3.[9][10] The pan-inhibitory nature of peficitinib is comparable to tofacitinib, though peficitinib is slightly less potent against JAK2.[2][11]

Table 1: Peficitinib Enzymatic Inhibition Data

| Target Kinase | IC50 (nM) | Reference(s) |

|---|---|---|

| JAK1 | 3.9 | [1][2][9][12] |

| JAK2 | 5.0 | [1][2][9][12] |

| JAK3 | 0.7 | [1][2][12] |

Cellular and Functional Activity

The enzymatic potency of peficitinib translates to effective inhibition of JAK-STAT signaling in cellular contexts. It has been shown to inhibit the phosphorylation of STAT5 induced by Interleukin-2 (IL-2) and suppress the proliferation of human T-cells in a concentration-dependent manner.[1][2] These cellular assays confirm that peficitinib can access and inhibit its target within a physiological environment.

Table 2: Peficitinib Cellular and Functional Inhibition Data

| Assay Description | System | IC50 (nM) | Reference(s) |

|---|---|---|---|

| IL-2-induced STAT5 Phosphorylation | Human Lymphocytes | 127 | [1][2] |

| IL-2-induced STAT5 Phosphorylation | Rat Whole Blood | 124 | [1][2] |

| IL-2-induced T-Cell Proliferation | Human T-Cells | 18 | [2] |

| IL-6/IL-6R-induced STAT1/3/5 Phosphorylation | RA Fibroblast-Like Synoviocytes | Concentration-dependent suppression observed at 100-5000 nM |[13] |

Experimental Protocols

Reproducible and well-defined methodologies are essential for characterizing kinase inhibitors. The following sections describe generalized protocols for key assays used to determine the inhibition profile of compounds like peficitinib.

Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified JAK enzyme by quantifying the amount of ATP converted to ADP.

Objective: To determine the IC50 value of a test compound against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Peficitinib hydrobromide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

-

Prepare solutions of recombinant human JAK enzyme, a suitable peptide substrate (e.g., derived from a known JAK substrate), and ATP at a concentration near its Michaelis constant (Km).[14][15]

-

-

Reaction Setup:

-

In a microplate, add the JAK enzyme, peptide substrate, and varying concentrations of the inhibitor.

-

Allow the components to pre-incubate to permit compound binding.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).[16]

-

-

Detection:

-

Terminate the reaction.

-

Quantify the product formed (ADP or phosphorylated substrate). A common method is the Transcreener® ADP² Assay, which uses an antibody-based fluorescent tracer that is displaced by the ADP generated in the reaction, causing a change in fluorescence.[16]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

-

Caption: A generalized workflow for an in vitro enzymatic kinase inhibition assay.

Cellular STAT Phosphorylation Assay

This assay measures the inhibitor's effect on the JAK-STAT pathway within a whole-cell context by quantifying the level of phosphorylated STAT proteins following cytokine stimulation.

Objective: To determine the IC50 value of a compound for the inhibition of cytokine-induced STAT phosphorylation in a cellular system.

General Protocol:

-

Cell Culture and Preparation:

-

Culture a relevant cell type (e.g., human peripheral blood mononuclear cells or a specific cell line) under standard conditions.

-

Harvest and prepare cells, ensuring high viability.

-

-

Compound Treatment:

-

Pre-incubate the cells with serial dilutions of the test compound (Peficitinib) for a defined period.

-

-

Cytokine Stimulation:

-

Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6) to activate a particular JAK-STAT pathway.[13]

-

-

Cell Lysis or Fixation/Permeabilization:

-

For Western Blotting: Lyse the cells to extract total protein.

-

For Flow Cytometry: Fix the cells (e.g., with formaldehyde) and then permeabilize them (e.g., with methanol) to allow antibody access to intracellular proteins.[14]

-

-

Detection of Phospho-STAT (pSTAT):

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5) and a total STAT antibody for loading control. Use a labeled secondary antibody for detection.[13]

-

Flow Cytometry: Stain the fixed/permeabilized cells with a fluorescently labeled antibody specific for the pSTAT protein.[14]

-

-

Data Quantification and Analysis:

-

Western Blotting: Use densitometry to quantify the band intensity of pSTAT relative to total STAT.

-

Flow Cytometry: Measure the mean fluorescence intensity of the cell population.

-

Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value using a dose-response curve.[14]

-

Conclusion

Peficitinib hydrobromide is a potent, orally active, pan-JAK inhibitor that effectively targets the four members of the Janus kinase family with low nanomolar IC50 values.[1][12] Its mechanism of action involves the direct inhibition of the JAK-STAT signaling pathway, which has been confirmed in both enzymatic and cellular assays.[7][13] This broad inhibitory profile against key cytokine signaling pathways underpins its therapeutic potential in the treatment of autoimmune and inflammatory disorders. The detailed characterization of its potency and cellular activity provides a strong rationale for its clinical development and application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peficitinib hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. ard.bmj.com [ard.bmj.com]

- 10. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JAK3-selective inhibitor peficitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

Peficitinib Hydrobromide: A Technical Examination of its Selectivity for JAK3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (B612040), also known as ASP015K and JNJ-54781532, is an orally administered small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[4][5] By interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade, peficitinib modulates the cellular responses underlying various autoimmune diseases, most notably rheumatoid arthritis (RA).[6][7]

While often categorized as a pan-JAK inhibitor due to its activity against all four family members, detailed biochemical analysis reveals a distinct selectivity profile.[4][5][8] This technical guide provides an in-depth review of the selectivity of peficitinib, with a specific focus on its high potency for JAK3. We will explore the quantitative data, the experimental protocols used to determine this selectivity, and the signaling pathways involved.

Data Presentation: Peficitinib's Inhibitory Potency

The selectivity of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50) against different targets. A lower IC50 value indicates greater potency. Peficitinib has been assessed in various in vitro kinase assays to determine its IC50 values for each member of the JAK family. The data consistently demonstrates that peficitinib has the highest affinity for JAK3.

Table 1: Peficitinib IC50 Values for JAK Family Kinases

| Kinase | IC50 (nM) | Data Source(s) |

| JAK1 | 3.9 | [1][9][10][11] |

| JAK2 | 5.0 | [1][9][10][11] |

| JAK3 | 0.7 | [1][9][10] |

| TYK2 | 4.8 | [1][9][10][11] |

As shown in Table 1, peficitinib inhibits JAK3 with an IC50 of 0.7 nM, making it approximately 5.6-fold more selective for JAK3 than for JAK1, 7.1-fold more selective than for JAK2, and 6.9-fold more selective than for TYK2. This profile indicates a pan-JAK inhibitory activity with a moderate but distinct selectivity for JAK3.[3][4][6][12][13] This contrasts with other JAK inhibitors; for example, baricitinib (B560044) has greater potency against JAK1 and JAK2, while tofacitinib (B832) preferentially inhibits JAK1 and JAK3.[5][8]

Signaling Pathway Context

The JAK-STAT pathway is a critical signaling cascade for the immune system. The binding of cytokines to their specific receptors on the cell surface brings receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity. Peficitinib exerts its therapeutic effect by binding to the ATP-binding site of JAKs, preventing the phosphorylation cascade and subsequent gene transcription.[6][7][14]

Experimental Protocols

The characterization of peficitinib's selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies representative of those used in the field.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of peficitinib on the enzymatic activity of purified JAK enzymes.

Objective: To determine the concentration of peficitinib required to inhibit 50% of the enzymatic activity of each purified JAK kinase in a cell-free system.[15]

Materials:

-

Enzymes: Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[6]

-

Substrate: A suitable peptide substrate for phosphorylation (e.g., poly-Glu-Tyr peptide).[6]

-

Cofactor: Adenosine triphosphate (ATP).[6]

-

Test Compound: Peficitinib hydrobromide serially diluted in dimethyl sulfoxide (B87167) (DMSO).[6]

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, and DTT to provide an optimal environment for kinase activity.[6]

-

Detection Reagent: A system to quantify the kinase reaction, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[6]

-

Hardware: 96- or 384-well microplates and a microplate reader capable of detecting the output signal (e.g., luminescence).[16]

Procedure:

-

Compound Preparation: Prepare serial dilutions of peficitinib in the assay buffer. A DMSO-only control is included to represent 0% inhibition.

-

Enzyme Incubation: In a multi-well plate, pre-incubate the serially diluted peficitinib (or DMSO control) with the specific JAK enzyme and the peptide substrate in the assay buffer for a defined period.[15]

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.[6][15]

-

Reaction Progression: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[6][15]

-

Reaction Termination & Detection: Stop the reaction. Add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).[6][15]

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase inhibition for each peficitinib concentration relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic (sigmoidal) curve.[6][15][17]

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins.[15]

Objective: To assess the ability of peficitinib to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[16]

Materials:

-

Cells: Freshly isolated human PBMCs or whole blood.[18]

-

Test Compound: Peficitinib hydrobromide at various concentrations.

-

Stimulant: A cytokine known to signal through a specific JAK pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or IFN-α for JAK1/TYK2).[16][18]

-

Reagents: Fixation and permeabilization buffers.

-

Antibodies: Fluorochrome-conjugated antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT5).[18]

-

Hardware: Flow cytometer.

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.[18]

-

Pre-treatment: Pre-incubate the cells with varying concentrations of peficitinib or a vehicle control (DMSO) for approximately 30-60 minutes at 37°C.[18]

-

Stimulation: Add the chosen cytokine to the cell suspensions to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Stop the stimulation by fixing the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state. Subsequently, permeabilize the cell membranes to allow intracellular antibody staining.[16]

-

Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.[18]

-

Data Acquisition: Acquire the stained cells on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal on a per-cell basis.[16]

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percentage of inhibition of STAT phosphorylation for each peficitinib concentration relative to the stimulated vehicle control.[18] This allows for the determination of a cellular IC50 value.

Conclusion

Peficitinib hydrobromide is a potent inhibitor of all four Janus kinase family members. However, quantitative biochemical assays consistently demonstrate its highest potency against JAK3, with an IC50 value of 0.7 nM.[1][9][10] This gives peficitinib a profile of a pan-JAK inhibitor with moderate but clear selectivity for JAK3. This characteristic is significant because JAK3 is primarily involved in signaling for cytokines that use the common gamma chain receptor (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are crucial for lymphocyte development and function. The potent inhibition of the JAK1/JAK3-dependent pathway is highlighted by peficitinib's strong suppression of IL-2-induced T-cell proliferation and STAT5 phosphorylation.[1][9][12] The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the selectivity and mechanism of action of peficitinib and other emerging JAK inhibitors. Understanding these nuanced selectivity profiles is paramount for the continued development of targeted therapies for autoimmune and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peficitinib [drugcentral.org]

- 3. A phase 2a randomized, double-blind, placebo-controlled, sequential dose-escalation study to evaluate the efficacy and safety of ASP015K, a novel Janus kinase inhibitor, in patients with moderate-to-severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]

- 8. ard.bmj.com [ard.bmj.com]

- 9. tandfonline.com [tandfonline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

In Vitro Characterization of Peficitinib Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (formerly ASP015K) is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] As a pan-JAK inhibitor, it demonstrates significant activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which is integral to the signal transduction for numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of Peficitinib hydrobromide, detailing its mechanism of action, biochemical and cellular activity, and providing detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Peficitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of tyrosine kinases.[4] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] The activated STAT proteins typically dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammatory responses.[1][3] By blocking the catalytic activity of JAKs, Peficitinib effectively disrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.[1][3]

Quantitative Data Presentation

The in vitro inhibitory activity of Peficitinib has been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Peficitinib IC50 Values for JAK Enzyme Inhibition

| Target | IC50 (nM) | Reference(s) |

| JAK1 | 3.9 | [1][3][4] |

| JAK2 | 5.0 | [1][3][4] |

| JAK3 | 0.7 - 0.71 | [1][3] |

| Tyk2 | 4.8 | [1][3] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of Peficitinib required to inhibit 50% of the enzymatic activity of the respective JAK isoform.[2]

Table 2: Peficitinib IC50 Values in Cellular Assays

| Assay | Cell Type/System | IC50 (nM) | Reference(s) |

| IL-2-induced T-cell proliferation | Human T-cells | 18 | |

| IL-2-induced T-cell proliferation | Rat Splenocytes | 10 | |

| IL-2-induced STAT5 phosphorylation | Human Lymphocytes | 127 | [3] |

| IL-2-induced STAT5 phosphorylation | Rat Whole Blood | 124 | [3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Biochemical JAK Kinase Activity Assay

This assay determines the direct inhibitory effect of Peficitinib on the kinase activity of isolated JAK enzymes.[2]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Peficitinib against JAK1, JAK2, JAK3, and Tyk2.[5]

-

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.[6]

-

Peptide substrate (e.g., IRS1-tide peptide or poly-Glu-Tyr peptide).[2][5]

-

Adenosine triphosphate (ATP).[6]

-

Peficitinib hydrobromide dissolved in DMSO.[2]

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[2]

-

Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit) or [γ-³²P]ATP with phosphocellulose filter plates.[2][5]

-

96-well white plates (for luminescence) or 96-well filter plates (for radioactivity).[2][5]

-

-

Procedure:

-

Prepare serial dilutions of Peficitinib hydrobromide in kinase assay buffer.[2]

-

In a 96-well plate, add the diluted Peficitinib or vehicle control (DMSO in kinase buffer).[2]

-

Add the specific JAK enzyme and the peptide substrate to the wells.[5][6]

-

Initiate the kinase reaction by adding ATP (or a mixture of ATP and [γ-³²P]ATP).[5][6]

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[2][5]

-

Stop the reaction.[2]

-

Quantify kinase activity:

-

Luminescence-based: Add the luminescent detection reagent to measure the amount of ADP produced (which corresponds to ATP consumed) and read luminescence on a plate reader.[2]

-

Radioactivity-based: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³²P]ATP, and measure radioactivity using a scintillation counter.[5]

-

-

Calculate the percent inhibition for each Peficitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

-

References

- 1. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Peficitinib Hydrobromide: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (B612040) hydrobromide, an orally bioavailable Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, particularly rheumatoid arthritis (RA).[1][2] Developed by Astellas Pharma Inc., peficitinib (marketed as Smyraf® in Japan) is a pan-JAK inhibitor, targeting multiple members of the JAK family.[3][4] This technical guide provides an in-depth exploration of peficitinib, its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its role in the JAK-STAT signaling pathway to support further research and development in autoimmune diseases.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Peficitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] These intracellular tyrosine kinases are crucial for transducing signals from a wide array of cytokines and growth factors implicated in the pathogenesis of autoimmune diseases.[5][6]

The JAK-STAT signaling cascade is initiated when a cytokine binds to its cell surface receptor, leading to the activation of receptor-associated JAKs.[4][6] Activated JAKs then phosphorylate STAT (Signal Transductor and Activator of Transcription) proteins.[7] These phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of genes involved in inflammation and immune responses.[6][7] Peficitinib competitively inhibits the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[4] This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines, ultimately mitigating the inflammatory response characteristic of autoimmune diseases.[4][7]

Data Presentation

In Vitro Kinase Inhibitory Activity

Peficitinib demonstrates potent inhibition across the JAK family, with a moderate selectivity for JAK3.[8]

| Target Kinase | IC50 (nM) |

| JAK1 | 3.9[1] |

| JAK2 | 5.0[1] |

| JAK3 | 0.7[1] |

| TYK2 | 4.8[1] |

Clinical Efficacy in Rheumatoid Arthritis

Peficitinib has demonstrated significant clinical efficacy in Phase 2b and 3 trials in patients with rheumatoid arthritis who have had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs).[1][9]

Table 2: ACR Response Rates at Week 12 in Phase 3 Trials

| Trial | Treatment Group | ACR20 (%) | ACR50 (%) | ACR70 (%) |

| RAJ3 [4] | Placebo | 30.7 | N/A | N/A |

| Peficitinib 100 mg | 57.7 | Higher than Placebo | Higher than Placebo | |

| Peficitinib 150 mg | 74.5 | Higher than Placebo | Higher than Placebo | |

| RAJ4 [7] | Placebo | 21.8 | N/A | N/A |

| Peficitinib 100 mg | 58.6 | Significantly Greater | Significantly Greater | |

| Peficitinib 150 mg | 64.4 | Significantly Greater | Significantly Greater |

N/A: Data not explicitly provided in the cited source.

Pharmacokinetic Parameters

The pharmacokinetic profile of peficitinib has been evaluated in healthy volunteers and patients with rheumatoid arthritis.

Table 3: Pharmacokinetic Parameters of Peficitinib (Single Dose)

| Population | Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·h/mL) | t1/2 (hr) |

| Healthy Chinese Subjects (fasted)[10][11] | 50 mg | N/A | 1.0-1.5 | N/A | 7.4-13.0 |

| 100 mg | N/A | 1.0-1.5 | N/A | 7.4-13.0 | |

| 150 mg | N/A | 1.0-1.5 | N/A | 7.4-13.0 | |

| Japanese Subjects with Normal Hepatic Function (fasted)[12] | 150 mg | N/A | N/A | N/A | N/A |

| Japanese Subjects with Moderate Hepatic Impairment (fasted)[12] | 150 mg | 1.82-fold higher vs normal | N/A | 1.92-fold higher vs normal | N/A |

| RA Patients[3] | N/A | N/A | N/A | N/A | N/A |

Note: A population PK model for RA patients was constructed, identifying eGFR and lymphocyte count as covariates for clearance, though not clinically significant for dose adjustment.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of peficitinib's IC50 values against JAK family kinases.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of peficitinib hydrobromide in DMSO.

-

Thaw and dilute recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2) to the desired concentration in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

Prepare a solution containing the appropriate substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.[13]

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted peficitinib or DMSO (vehicle control).

-

Add the diluted JAK enzyme to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.[14]

-

-

Signal Detection (using ADP-Glo™ Kinase Assay):

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]

-

Incubate at room temperature for 40 minutes.[14]

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[13]

-

Incubate at room temperature for 30 minutes.[14]

-

Measure the luminescence using a plate reader.[14]

-

-

Data Analysis:

-

Calculate the percent inhibition for each peficitinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[14]

-

Protocol 2: Cellular STAT Phosphorylation Assay (Western Blot)

This protocol is for assessing the effect of peficitinib on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human T-cells, fibroblast-like synoviocytes) to a suitable confluency.

-

Pre-treat cells with varying concentrations of peficitinib or vehicle (DMSO) for a specified duration.

-

Stimulate the cells with a relevant cytokine (e.g., IL-2, IL-6) to induce STAT phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation.[15]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[15]

-

Determine the protein concentration of each sample using a BCA protein assay.[15]

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli sample buffer.[15]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.[15]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.[15]

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT or a housekeeping protein like GAPDH.

-

Protocol 3: In Vivo Model of Autoimmune Disease (Rat Collagen-Induced Arthritis)

This protocol describes the evaluation of peficitinib in a preclinical model of rheumatoid arthritis.

Methodology:

-

Arthritis Induction:

-

Use female Lewis rats, a susceptible strain for collagen-induced arthritis (CIA).[9][17]

-

Prepare an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[18]

-

On day 0, immunize rats via intradermal injection at the base of the tail with the collagen/CFA emulsion.[9]

-

On day 7, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[17]

-

-

Treatment:

-

Assessment:

-

Regularly monitor and score the severity of arthritis in each paw based on a scale for swelling and redness.[18]

-

Measure paw volume using a plethysmometer.

-

At the end of the study, collect blood for serum analysis of anti-type II collagen antibodies and inflammatory markers.[17]

-

Perform histopathological evaluation of the joints to assess inflammation, pannus formation, cartilage damage, and bone resorption.[5]

-

Conclusion

Peficitinib hydrobromide is a potent pan-JAK inhibitor with demonstrated efficacy in preclinical models and clinical trials for rheumatoid arthritis.[1][3] Its mechanism of action through the inhibition of the JAK-STAT signaling pathway provides a strong rationale for its use in various autoimmune and inflammatory diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of peficitinib and other JAK inhibitors in the field of autoimmune disease research.

References

- 1. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peficitinib, an Oral Janus Kinase Inhibitor, in Moderate-to-severe Ulcerative Colitis: Results From a Randomised, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetic analysis of peficitinib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]

- 6. JAK1/2 inhibition impairs T cell function in vitro and in patients with myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ard.bmj.com [ard.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects With Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. raybiotech.com [raybiotech.com]

- 17. chondrex.com [chondrex.com]

- 18. benchchem.com [benchchem.com]

Early-Stage Development of Peficitinib (ASP015K): A Technical Overview

Peficitinib (B612040), also known as ASP015K, is an oral, once-daily small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It has been developed for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA), and has been approved in Japan and Korea for patients with an inadequate response to conventional therapies.[3][4] Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, which are critical for the signaling of numerous cytokines involved in the inflammatory and immune responses characteristic of RA.[5][6][7]

Core Mechanism of Action: Pan-JAK Inhibition

Peficitinib's therapeutic effect stems from its ability to inhibit the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][5] These intracellular enzymes are essential for transducing signals from a wide range of cytokines and growth factors that are pivotal in immunity and hematopoiesis.[8][9] By binding to the ATP-binding site of these kinases, Peficitinib blocks their catalytic activity. This action disrupts the downstream JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a primary communication route for many cytokines implicated in the pathophysiology of rheumatoid arthritis.[5][7] The interruption of this cascade leads to reduced production of pro-inflammatory mediators, thereby dampening the inflammatory response.[7]

Table 1: In Vitro Inhibitory Activity of Peficitinib against Janus Kinase Enzymes

| Target Enzyme | IC50 (nmol/L) |

|---|---|

| JAK1 | 3.9[5][10] |

| JAK2 | 5.0[5][11] |

| JAK3 | 0.7 - 0.71[5][10] |

| TYK2 | 4.8 - 5.0[5][11] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of Peficitinib required to inhibit 50% of the enzyme's activity.

Preclinical Evaluation

In Vitro Cellular Activity

Peficitinib's activity was assessed in various cellular assays to confirm its mechanism of action translates to a cellular context. It effectively inhibited IL-2-dependent T-cell proliferation and the phosphorylation of STAT5, a key downstream target in the JAK-STAT pathway.[10]

Table 2: Peficitinib In Vitro Cellular Activity

| Assay | Cell Type | Stimulant | Measured Effect | IC50 (nM) |

|---|---|---|---|---|

| T-cell Proliferation | Rat Splenocytes | IL-2 | Inhibition of Proliferation | 10[12] |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | Inhibition of pSTAT5 | 124[12][13] |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | Inhibition of pSTAT5 | 127[13] |

In Vivo Animal Models

The efficacy of Peficitinib was evaluated in preclinical models of rheumatoid arthritis, primarily the adjuvant-induced arthritis (AIA) model in rats.[10] In these studies, Peficitinib demonstrated potent, dose-dependent suppression of paw swelling and bone destruction when administered orally in both prophylactic and therapeutic settings.[10][14] This suggests that the drug is effective at both preventing the onset of arthritic symptoms and treating existing disease in this animal model.[10]

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of Peficitinib on the enzymatic activity of individual JAK isoforms.

-

Objective: To determine the IC50 value of Peficitinib for each JAK enzyme (JAK1, JAK2, JAK3, TYK2).

-

Materials: Recombinant human JAK enzymes, ATP, a suitable substrate peptide, Peficitinib hydrochloride, DMSO, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay system).

-

Procedure:

-

Prepare serial dilutions of Peficitinib in DMSO, followed by a further dilution in the kinase assay buffer.

-

In a 96-well plate, add the diluted Peficitinib or a vehicle control (DMSO in buffer).

-

Add a master mix containing the kinase assay buffer, ATP (at a concentration near the Km value), and the substrate peptide to each well.

-

Initiate the kinase reaction by adding the specific JAK enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP or the generated ADP using a luminescence-based detection reagent and a plate reader.

-

Calculate the percent inhibition for each Peficitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]

-

Cellular STAT Phosphorylation Assay

This assay measures Peficitinib's ability to inhibit cytokine-induced STAT phosphorylation within whole cells, providing a measure of its activity on the intracellular signaling pathway.[12]

-

Objective: To quantify the inhibition of STAT phosphorylation in response to cytokine stimulation in the presence of Peficitinib.

-

Materials: Isolated peripheral blood mononuclear cells (PBMCs) or whole blood, a specific cytokine stimulant (e.g., IL-2, IL-6), Peficitinib, fixation/permeabilization buffers, and a fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5).[12][13]

-

Procedure:

-

Aliquot whole blood or isolated PBMCs into flow cytometry tubes.

-

Pre-incubate the cells with various concentrations of Peficitinib or a vehicle control for 30 minutes at 37°C.[13]

-

Stimulate the cells by adding the appropriate cytokine and incubate for a short period (e.g., 15 minutes) at 37°C.[13]

-

Immediately fix the cells with a fixation buffer to stop the reaction.[13]

-

Permeabilize the cells to allow antibody entry.[13]

-

Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody.[13]

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal using a flow cytometer.

-

Calculate the percentage of inhibition of STAT phosphorylation for each Peficitinib concentration relative to the stimulated vehicle control.[13]

-

Adjuvant-Induced Arthritis (AIA) Rat Model

This is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of potential therapeutic agents.[15][16]

-

Objective: To evaluate the therapeutic and prophylactic efficacy of Peficitinib in reducing arthritis symptoms in rats.

-

Materials: Male Lewis rats, Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis, a vehicle for oral administration of Peficitinib, and calipers or a plethysmometer for measuring paw volume.[14]

-

Procedure:

-

Arthritis Induction (Day 0): Induce arthritis by a single intradermal injection of CFA into the subplantar region of the right hind paw.

-

Treatment Regimen:

-

Prophylactic: Begin daily oral administration of Peficitinib or vehicle control on Day 0 and continue for the duration of the study (e.g., 24 days).

-

Therapeutic: Begin daily oral administration of Peficitinib or vehicle upon the clear onset of arthritis in the contralateral (left) paw (typically around Day 10).

-

-

Efficacy Assessments:

-

Arthritis Score: Visually score the severity of inflammation in all four paws every 2-3 days based on a predefined scale (e.g., 0-4 per paw).[14]

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days to quantify swelling.[14]

-

Body Weight: Monitor body weight as a general health indicator.[14]

-

-

Terminal Assessment: At the end of the study, assess bone and cartilage destruction using micro-CT, X-ray, and/or histopathological analysis of the joints.[14]

-

Pharmacokinetics and Early Clinical Trials

Pharmacokinetics in Healthy Subjects

Pharmacokinetic (PK) studies in healthy subjects showed that Peficitinib is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (tmax) generally occurring between 1.0 and 1.8 hours under fasted conditions.[11][17] Plasma concentration and area under the curve (AUC) were shown to be dose-dependent.[11] The mean terminal half-life (t1/2) ranged from approximately 7 to 13 hours.[18] Studies in subjects with renal or mild hepatic impairment showed no clinically significant alterations in the PK profile, though exposure nearly doubled in subjects with moderate hepatic impairment.[19][20]

Table 3: Pharmacokinetic Parameters of Peficitinib (Single Dose, Fasted) in Healthy Chinese Subjects

| Dose | Cmax (ng/mL) | tmax (hr) (median) | AUCinf (ng·h/mL) | t1/2 (hr) |

|---|---|---|---|---|

| 50 mg | 181.8 ± 65.5 | 1.0 | 1250 ± 320 | 7.4 ± 1.6 |

| 100 mg | 400.1 ± 146.4 | 1.5 | 3210 ± 1170 | 9.9 ± 3.4 |

| 150 mg | 487.8 ± 166.4 | 1.0 | 4660 ± 1550 | 13.0 ± 4.5 |

Data are presented as mean ± standard deviation, except for tmax which is median.[18]

Phase II Clinical Trials

The efficacy and safety of Peficitinib were evaluated in several randomized, double-blind, placebo-controlled Phase IIb studies in patients with moderate to severe rheumatoid arthritis. These trials assessed various once-daily doses of Peficitinib.

One such study, RAJ1, was conducted in Japan with 281 patients who received Peficitinib monotherapy.[11][21] The primary endpoint was the American College of Rheumatology 20% improvement criteria (ACR20) response rate at week 12. The results showed a clear dose-dependent increase in ACR20 response rates, with the 100 mg and 150 mg doses demonstrating statistically significant superiority over placebo.[11]

Table 4: ACR20 Response Rates at Week 12 in Phase IIb Study (RAJ1)

| Treatment Group (once daily) | Number of Patients | ACR20 Response Rate (%) |

|---|---|---|

| Placebo | 56 | 10.7 |

| Peficitinib 25 mg | 55 | 23.6 |

| Peficitinib 50 mg | 57 | 31.6 |

| Peficitinib 100 mg | 55 | 54.5* |

| Peficitinib 150 mg | 55 | 65.5* |

*p < 0.05 vs. placebo[11]

In these early trials, Peficitinib was generally well-tolerated. The most common treatment-emergent adverse events included nasopharyngitis and increased blood creatine (B1669601) phosphokinase.[21] Cases of herpes zoster were also reported, which is a known risk associated with JAK inhibitors.[3][21]

References

- 1. benchchem.com [benchchem.com]

- 2. Two-Year Safety and Effectiveness of Peficitinib in Moderate-To-Severe Rheumatoid Arthritis: A Phase IIb, Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What is Peficitinib Hydrobromide used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Population pharmacokinetic analysis of peficitinib in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. peficitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]

- 10. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacokinetics and Safety of Single and Multiple Doses of Peficitinib (ASP015K) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. scienceopen.com [scienceopen.com]

- 20. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ard.bmj.com [ard.bmj.com]

The Structural Basis of Peficitinib Hydrobromide's Interaction with Janus Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology governing the binding of Peficitinib hydrobromide to Janus kinases (JAKs). Peficitinib is a potent, orally bioavailable JAK inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis. A thorough understanding of its mechanism of action at a molecular level is crucial for the development of next-generation, more selective JAK inhibitors. This document outlines the binding affinities, detailed structural interactions, and the experimental procedures used to elucidate these interactions.

Quantitative Binding Affinity of Peficitinib to JAK Isoforms

Peficitinib exhibits pan-JAK inhibitory activity, with a moderate selectivity for JAK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This data is critical for understanding the drug's potency and selectivity profile.

| Kinase Target | Peficitinib IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| Tyk2 | 4.8 |

This data has been compiled from multiple sources confirming the IC50 values.[1][2]

The JAK-STAT Signaling Pathway and Peficitinib's Mechanism of Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors involved in immunity and inflammation. Peficitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling mitigates the inflammatory response.

References

Methodological & Application

Peficitinib Hydrobromide: Application Notes for T-Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for assessing the in-vitro inhibitory activity of Peficitinib hydrobromide on T-cell proliferation. Peficitinib is a potent, orally bioavailable pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] By blocking the JAK-STAT signaling pathway, Peficitinib effectively modulates immune responses, making it a compound of significant interest in the study and treatment of autoimmune diseases.[1][2] This document offers detailed protocols for T-cell proliferation assays using two common stimulation methods: anti-CD3/anti-CD28 antibodies and Phytohemagglutinin (PHA). Additionally, it includes quantitative data on Peficitinib's inhibitory activity and visual diagrams of the relevant signaling pathway and experimental workflows.

Introduction

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate immune cell function, including T-cell activation and proliferation.[1] Upon cytokine binding to their receptors, associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins.[1] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1] Peficitinib exerts its immunomodulatory effects by inhibiting this pathway.[1]

Assessing the impact of compounds like Peficitinib on T-cell proliferation is a fundamental in-vitro method for characterizing their immunosuppressive potential. These assays are crucial in drug discovery and development for autoimmune diseases such as rheumatoid arthritis.[3]

Data Presentation

The inhibitory activity of Peficitinib hydrobromide on JAK enzymes and T-cell proliferation is summarized in the tables below.

| Target Enzyme | IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| Tyk2 | 4.8 |

| Table 1: Peficitinib IC50 values for JAK enzyme inhibition.[1] |

| Assay Condition | IC50 (nM) |